molecular formula C4H4O2 B2842939 Buta-2,3-dienoic acid CAS No. 5732-10-5

Buta-2,3-dienoic acid

Cat. No. B2842939
CAS RN: 5732-10-5
M. Wt: 84.074
InChI Key: BZYFSQTXMFJOEB-UHFFFAOYSA-N
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Description

Buta-2,3-dienoic acid is a chemical compound with the molecular formula C4H4O2 . It is also known by its IUPAC name 2,3-butadienoic acid .


Molecular Structure Analysis

The molecular structure of Buta-2,3-dienoic acid can be represented by the InChI code: 1S/C4H4O2/c1-2-3-4(5)6/h3H,1H2,(H,5,6) . The molecular weight of Buta-2,3-dienoic acid is 84.07 .


Chemical Reactions Analysis

The chemical reactions involving Buta-2,3-dienoic acid have been studied. For instance, it has been shown that Curie point pyrolysis of but-3-ynoic and buta-2,3-dienoic acid leads to the formation of propyne . This points to a thermodynamically controlled elimination of carbon dioxide which for both acids can be rationalized by a combined 1,4- and 1,2-hydrogen shift of the hydroxylic hydrogen atom .


Physical And Chemical Properties Analysis

Buta-2,3-dienoic acid has a molecular weight of 84.07 . Its melting point is between 66-67 degrees Celsius .

Scientific Research Applications

Reduction and Hydrogenation Processes

  • Reduction Methods : Buta-2,3-dienoic acid has been studied for its reduction using catalytic and chemical methods. This includes semi-reduction processes and explores the selectivity and efficiency of various catalysts and reductants, highlighting the intricate chemical behavior of this compound (Crombie, Jenkins, & Roblin, 1975).
  • Hydrogenation and Stereochemistry : The compound has been used in experiments exploring the hydrogenation of conjugated dienes. This research has provided insights into the stereochemistry of the resulting products and the efficiency of different catalytic processes (Muramatsu et al., 1989).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Buta-2,3-dienoic acid serves as a precursor for synthesizing various derivatives. For instance, it has been used in the formation of cyclopentene and tetrahydropyridazine derivatives, showcasing its versatility as a building block in organic synthesis (Zhang, Yang, & Tong, 2010).
  • Chemical Reactivity Studies : The reactivity of buta-2,3-dienoic acid with other compounds has been extensively researched, providing valuable data on reaction mechanisms and product formation. This includes studies on cycloadditions and other complex chemical interactions (Laia et al., 2010).

Pyrolysis and Decarboxylation

  • Thermal Decomposition Studies : Research has delved into the Curie point pyrolysis of buta-2,3-dienoic acid, revealing insights into its thermal stability and decomposition pathways. This contributes to a deeper understanding of its behavior under high-temperature conditions (Dallinga, Nibbering, & Boerboom, 1983).

properties

IUPAC Name

but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEERVMZUZNHHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[CH+]C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902403
Record name NoName_1645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buta-2,3-dienoic acid

Citations

For This Compound
59
Citations
JW Dallinga, NMM Nibbering… - Journal of the Chemical …, 1983 - pubs.rsc.org
It is shown by tandem mass spectrometry that Curie point pyrolysis of but-3-ynoic and buta-2,3-dienoic acid leads to the formation of propyne. This points to a thermodynamically …
Number of citations: 4 pubs.rsc.org
RFC Brown, KJ Coulston, FW Eastwood… - Australian Journal of …, 1990 - CSIRO Publishing
Butatrienone, H2C=C=C=C=O, was generated by pyrolysis of each of six different precursors in a stream of argon at temperatures in the range 710-880C, and the pyrolysate-argon …
Number of citations: 1 www.publish.csiro.au
S Pan, Y Huang, XH Xu, FL Qing - Organic letters, 2017 - ACS Publications
The oxidative trifluoromethylthiolation of 2,3-allenoic acids with AgSCF 3 in the presence of (NH 4 ) 2 S 2 O 8 and catalytic copper salt was investigated. A series of 4-aryl-2,3-allenoic …
Number of citations: 62 pubs.acs.org
L Crombie, PA Jenkins, J Roblin - Journal of the Chemical Society …, 1975 - pubs.rsc.org
Reductions of but-2-ynoic, but-3-ynoic, and buta-2,3-dienoic acid have been studied over the complete range, but with special attention to semi-reduction. Similar results are reported for …
Number of citations: 9 pubs.rsc.org
J Nyhlén, L Eriksson, JE Bäckvall - … , Biological, and Chemical …, 2008 - Wiley Online Library
A synthetic procedure for the preparation of 4‐cyclohexyl‐2‐methyl‐buta‐2,3‐dienoic acid in the two optically active forms has been developed. Synthesis of the racemic allenoic acid …
Number of citations: 22 onlinelibrary.wiley.com
G Eglinton, ERH Jones, GH Mansfield… - Journal of the Chemical …, 1954 - pubs.rsc.org
… The properties of buta-2 : 3dienoic acid and its ester have been examined in some detail. … Buta-2 : 3-dienoic acid (4.0 g.) was treated with potassium carbonate solution (18% ; 300 cc) at …
Number of citations: 44 pubs.rsc.org
ERH Jones, GH Mansfield, MC Whiting - Journal of the Chemical …, 1956 - pubs.rsc.org
… buta-2 : 3dienoic acid have now been studied in order to prepare a range of crystalline adducts in which these effects could be further illustrated and elucidated. Buta-2 : 3-dienoic acid …
Number of citations: 37 pubs.rsc.org
JC Craig, M Moyle - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Esters and amides derived from a@-acetylenic acids which do not possess a y-hydrogen atom undergo smooth cleavage with sodamide in liquid ammonia to give the terminal …
Number of citations: 2 pubs.rsc.org
L Crombie, PA Jenkins - Journal of the Chemical Society D: Chemical …, 1969 - pubs.rsc.org
DURING study of the heterogeneous catalytic hydro-description “molecular queueing”. The matter is summargenation of allenes (5% Pd-BaSO,, n-pentane), the com-ised in Figure 1, …
Number of citations: 1 pubs.rsc.org
SD Andrews, AC Day, RN Inwood - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
Esters of buta-2-,3-dienoic acid and its methyl-substituted analogues react with 2-diazopropane at more electrophilic (αβ) double-bond, but the orientation of addition is dependent on …
Number of citations: 16 pubs.rsc.org

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